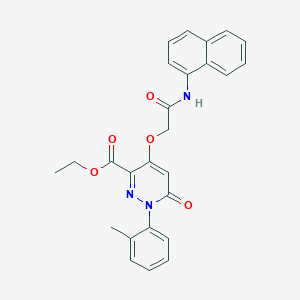

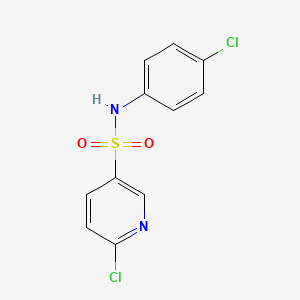

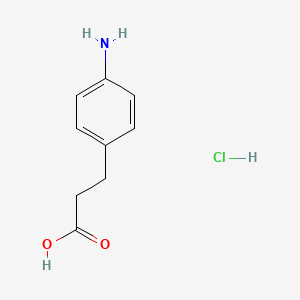

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazoline derivatives has been achieved by treating acryloyl derivatives with hydrazine hydrate in dioxane . Another method involves the reaction of 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides with methylhydrazine or phenylhydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the structure of a benzimidazole-based thiourea was confirmed by FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . Another compound, a pyrazolo[3,4-d]pyrimidine derivative, was characterized by IR and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, pyrazoline derivatives were synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a benzimidazole-based compound showed absorption bands at 1723 cm−1 (strong, sharp, –CO of coumarin ring), 3405–3430 (broad, medium, –NH group) .科学的研究の応用

Coordination Polymers

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” has been used in the synthesis of coordination polymers. These polymers have attracted extensive attention due to their fascinating structures and multifunctional applications in photochemistry, gas adsorption and separation, molecular magnetism, multiphase catalysis, and nonlinear optics .

Magnetic Properties

The compound has been used in the synthesis of cobalt (II) complexes, which exhibit antiferromagnetic interactions. This makes it useful in the study of magnetic properties .

Biological Potential

Indole derivatives, which include “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antimicrobial Activity

The compound has been used in the synthesis of derivatives that have shown good antibacterial activity against tested microorganisms . It has also been used in the synthesis of derivatives that have shown significant antifungal activity .

Antitubercular Activity

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” has been used in the synthesis of derivatives that have shown antitubercular activity against M. tuberculosis H37Rv strain .

Treatment of Idiopathic Pulmonary Fibrosis

In Chinese research, it has been found that “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” can be used as an effective discoidin domain receptor inhibitor for the treatment of idiopathic pulmonary fibrosis .

作用機序

Target of Action

Similar compounds have been found to target human glucokinase and discoidin domain receptors . These targets play crucial roles in glucose metabolism and fibrosis, respectively .

Mode of Action

Related compounds have been reported to act as allosteric activators of human glucokinase , suggesting that N-(4-(1H-pyrazol-3-yl)phenyl)benzamide might interact with its targets in a similar manner. Allosteric activators bind to a site other than the active site on the enzyme, causing a conformational change that increases the enzyme’s activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to glucose metabolism and fibrosis .

Pharmacokinetics

A favorable pharmacokinetic profile was reported for some related compounds .

Result of Action

Related compounds have shown promising antibiofilm activity against candida albicans , suggesting that N-(4-(1H-pyrazol-3-yl)phenyl)benzamide might have similar effects.

Safety and Hazards

将来の方向性

While specific future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis of novel N1-{4-[1-substituted-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]phenyl-5-chloro-2-methoxy-benzamide derivatives and testing their anti-inflammatory activities has been reported .

特性

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-8-6-12(7-9-14)15-10-11-17-19-15/h1-11H,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLXQYMYAPZTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 3-allyl-2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2385930.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)

![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)